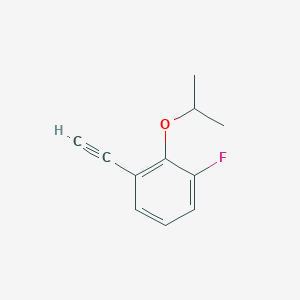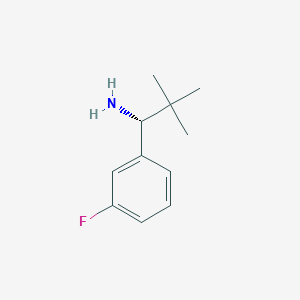
1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose is a complex chemical compound with significant applications in the synthesis of biologically active molecules. It is particularly noted for its role in the development of anti-tumor and antiviral agents. The compound’s molecular formula is C({22})H({21})NO(_{5}), and it has a molecular weight of 379.41 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose typically involves the protection of hydroxyl groups, followed by the introduction of a cyano group. One common method includes the use of toluoyl chloride for the protection of hydroxyl groups at positions 3 and 5. The cyano group is then introduced at position 1 through a nucleophilic substitution reaction using cyanide ions.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of high-purity reagents and solvents, along with precise temperature and pH control, is crucial in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as carboxyl or hydroxyl groups.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN(_3)) or sodium methoxide (NaOMe) are employed under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or alcohols.
Reduction: Amines are the primary products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose is extensively used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It is a precursor in the synthesis of antiviral and anti-tumor drugs, contributing to the development of treatments for diseases like cancer and HIV.
Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a prodrug, which is metabolized into active compounds that inhibit viral replication or tumor growth. The cyano group plays a crucial role in binding to the active sites of enzymes, thereby blocking their activity and disrupting biological pathways.
Comparación Con Compuestos Similares
1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose: Used in the synthesis of 2-deoxynucleosides.
1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose: Another derivative used in carbohydrate chemistry.
Uniqueness: 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose is unique due to its cyano group, which provides distinct reactivity and biological activity compared to its chloro and azido counterparts. This uniqueness makes it particularly valuable in the synthesis of anti-tumor and antiviral agents.
Propiedades
Fórmula molecular |
C22H21NO6 |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
2,4-dihydroxy-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-4-(2-methylbenzoyl)oxolane-2-carbonitrile |
InChI |
InChI=1S/C22H21NO6/c1-13-7-3-5-9-15(13)17(24)18(25)20-22(28,11-21(27,12-23)29-20)19(26)16-10-6-4-8-14(16)2/h3-10,18,20,25,27-28H,11H2,1-2H3 |
Clave InChI |
SHMBDPRJYSTTTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)C(C2C(CC(O2)(C#N)O)(C(=O)C3=CC=CC=C3C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B12069600.png)




![Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid](/img/structure/B12069630.png)




